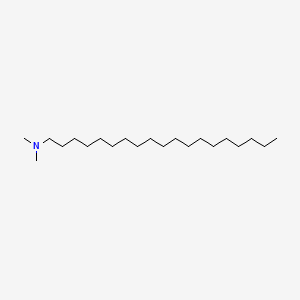![molecular formula C14H8N4O8 B15081873 1-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2,4-dinitrobenzene CAS No. 2485-90-7](/img/structure/B15081873.png)
1-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-2-(2,4-Dinitrophenyl)ethenyl]-2,4-dinitrobenzene is a complex organic compound with the molecular formula C14H8N4O8 and a molecular weight of 360.242 g/mol This compound is characterized by the presence of two 2,4-dinitrophenyl groups connected by an ethenyl linkage
Preparation Methods
The synthesis of 1-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2,4-dinitrobenzene typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes further reaction to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
1-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2,4-dinitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, resulting in the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2,4-dinitrobenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2,4-dinitrobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular proteins and nucleic acids, affecting various biochemical processes .
Comparison with Similar Compounds
1-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2,4-dinitrobenzene can be compared with other similar compounds, such as:
1,1’-[1,4-Phenylenedi(E)-2,1-ethenediyl]bis(2,4-dinitrobenzene): This compound has a similar structure but with a different substitution pattern.
2,4-Dinitrophenylhydrazine derivatives: These compounds share the 2,4-dinitrophenyl group but differ in their overall structure and reactivity.
Properties
CAS No. |
2485-90-7 |
|---|---|
Molecular Formula |
C14H8N4O8 |
Molecular Weight |
360.23 g/mol |
IUPAC Name |
1-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C14H8N4O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h1-8H/b2-1+ |
InChI Key |
RIXMHPATNAIPPM-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide](/img/structure/B15081806.png)

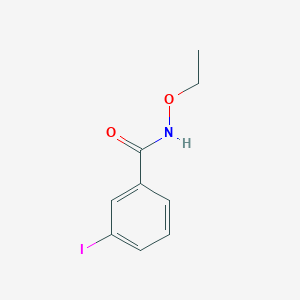
![N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15081818.png)
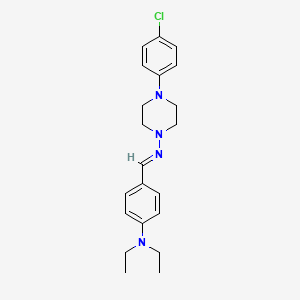
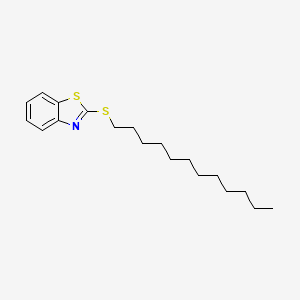
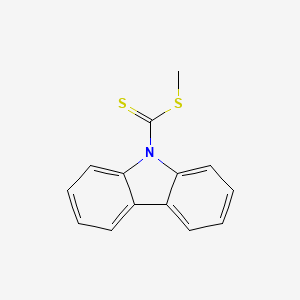
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15081835.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B15081841.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15081844.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081853.png)
